Cas no 403830-16-0 (2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate)
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate
- 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, 2-[[2-(aminothioxomethyl)hydrazinylidene]methyl]phenyl ester
- [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate
- 403830-16-0
- SR-01000009895
- MLS001201594
- SR-01000009895-1
- 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
- AKOS024602406
- SMR000640985
- CHEMBL2000655
- DTXSID501327826
- F1006-0080
-
- Inchi: 1S/C18H13N3O4S/c19-18(26)21-20-10-12-6-2-4-8-15(12)25-17(23)13-9-11-5-1-3-7-14(11)24-16(13)22/h1-10H,(H3,19,21,26)
- InChI Key: IZTMINWHYLUIKH-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=CC=C2C=C1C(OC1=CC=CC=C1C=NNC(N)=S)=O
Computed Properties
- Exact Mass: 367.06267708g/mol
- Monoisotopic Mass: 367.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 135Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 621.0±65.0 °C(Predicted)
- pka: 11.24±0.70(Predicted)
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1006-0080-2μmol |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-5μmol |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-10μmol |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-20μmol |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-1mg |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-2mg |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-3mg |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-4mg |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-5mg |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1006-0080-10mg |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate |
403830-16-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
Comprehensive Overview of 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate (CAS No. 403830-16-0)
2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate (CAS No. 403830-16-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. The compound belongs to the class of coumarin derivatives, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Its molecular formula and intricate structure make it a subject of interest for researchers exploring novel pharmaceutical intermediates and functional materials.
The compound's name, 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate, reflects its complex architecture, featuring a coumarin core linked to a phenyl group via a carboxylate ester. The presence of a carbamothioylamino moiety further enhances its reactivity, making it a versatile building block in organic synthesis. Researchers have been particularly intrigued by its potential role in drug discovery, as coumarin derivatives are known to exhibit a wide range of pharmacological effects. This has led to increased searches for terms like "coumarin-based therapeutics" and "CAS 403830-16-0 applications" in scientific databases.
In the context of current trends, the demand for sustainable chemistry and green synthesis has propelled interest in compounds like 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate. Its potential as a biocompatible material aligns with the growing focus on environmentally friendly chemical processes. Additionally, the rise of computational chemistry and AI-driven drug design has facilitated the exploration of its molecular interactions, with many researchers querying "molecular docking studies of CAS 403830-16-0" to uncover its binding affinities with biological targets.
The compound's spectroscopic properties have also been a focal point for analytical chemists. Techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to characterize its purity and structural integrity. This has led to a surge in searches for "analytical methods for 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate" among laboratory professionals. Furthermore, its potential applications in material science, such as in the development of fluorescent probes or organic semiconductors, have expanded its relevance beyond traditional chemistry.
From a commercial perspective, CAS No. 403830-16-0 is often sought after by suppliers and manufacturers specializing in fine chemicals and research reagents. The compound's niche applications have made it a valuable commodity in the specialty chemicals market. However, its synthesis requires precise control over reaction conditions, prompting queries like "optimized synthesis of 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate" among synthetic chemists.
In conclusion, 2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate (CAS No. 403830-16-0) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted properties and potential applications continue to drive research and innovation, making it a compound of enduring interest in the scientific community. As advancements in precision medicine and smart materials evolve, this compound is likely to remain at the forefront of interdisciplinary studies.
403830-16-0 (2-[(1E)-[(carbamothioylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)